molecular formula C8H2Br2N2 B1590852 4,5-Dibromophthalonitrile CAS No. 86938-64-9

4,5-Dibromophthalonitrile

Cat. No. B1590852
CAS RN: 86938-64-9
M. Wt: 285.92 g/mol
InChI Key: GWFFZICBNFSEIX-UHFFFAOYSA-N
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Description

4,5-Dibromophthalonitrile is a chemical compound with the molecular formula C8H2Br2N2 . It is a yellowish, crystalline solid that is soluble in organic solvents such as acetone and toluene but insoluble in water. It belongs to the family of halogenated phthalonitrile compounds and is primarily used in the manufacturing of flame-retardant materials.


Synthesis Analysis

4,5-Dibromophthalonitrile can be synthesized through multiple methods, including the reaction of phthalic anhydride with elemental bromine in the presence of a solvent or through an addition reaction between phthalodinitrile and bromine.


Molecular Structure Analysis

The molecular structure of 4,5-Dibromophthalonitrile is represented by the InChI code 1S/C8H2Br2N2/c9-7-1-5 (3-11)6 (4-12)2-8 (7)10/h1-2H . This compound exhibits structural isomerism, with two geometric isomers referred to as the cis- and trans-isomers.


Physical And Chemical Properties Analysis

4,5-Dibromophthalonitrile has a molecular weight of 285.93 . It has a melting point of approximately 124-126 degrees Celsius and a boiling point of around 421-422 degrees Celsius. It has a density of 2.3 g/cm3 at room temperature and is stable under normal conditions.

Scientific Research Applications

  • Scientific Field: Chemical Engineering & Applied Chemistry

    • Application : The compound 4,5-Dibromophthalonitrile is used in the synthesis of non-commercially available phthalonitriles and their pathway to novel boron subphthalocyanines .
    • Method of Application : The synthesis involves the incorporation of brominated and iodinated phthalonitriles into boron subphthalocyanines . This work outlines the synthesis of 4-bromophthalonitrile, 4,5-dibromophthalonitrile, 4,5-diiodophthalonitrile, and 3-methylphthalonitrile and the pathway to their subsequent boron subphthalocyanines .
    • Results or Outcomes : The result of this synthesis is the creation of boron subphthalocyanines, which have potential use as organic photovoltaics .
  • Scientific Field: Organic Chemistry

    • Application : 4,5-Dibromophthalonitrile is used as a key intermediate in the synthesis of octaacetylene phthalocyanine .
    • Method of Application : The synthesis involves the introduction of the tert-butyldimethylsilyl-protected acetylene moieties via a Sonogashira cross-coupling . This provides the desired phthalonitrile precursor that, after cyclization, yields the protected octaacetylene phthalocyanine .
    • Results or Outcomes : The result of this synthesis is the creation of protected octaacetylene phthalocyanine .
  • Scientific Field: Materials Science

    • Application : 4,5-Dibromophthalonitrile is used in the development of materials with unique optical properties .
    • Method of Application : The compound is incorporated into materials that exhibit bathochromic shift and transmittance in the ultraviolet region of radiation .
    • Results or Outcomes : The materials developed using 4,5-Dibromophthalonitrile have shown a shift in magnetic susceptibility and a laser emission wavelength of 405 nm . The nature of the population can be optimized for a desired application .
  • Scientific Field: Nonlinear Optics

    • Application : 4,5-Dibromophthalonitrile is used in the development of materials for nonlinear optics .
    • Method of Application : The compound is incorporated into complexes that exhibit bathochromic shift and transmittance in the ultraviolet region of radiation .
    • Results or Outcomes : The materials developed using 4,5-Dibromophthalonitrile have shown to have a shift in magnetic susceptibility and a laser emission wavelength of 405 nm . The nature of the population can be optimized for a desired application .

Safety And Hazards

4,5-Dibromophthalonitrile is considered to be a toxic chemical compound and should be handled with care . It has been assigned the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

4,5-dibromobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFFZICBNFSEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571531
Record name 4,5-Dibromobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromophthalonitrile

CAS RN

86938-64-9
Record name 4,5-Dibromobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
CC Leznoff, Z Li, H Isago, AM D'Ascanio… - … of Porphyrins and …, 1999 - Wiley Online Library
Coupling of 4,5‐diiodophthalonitrile with tert‐butyldimethylsilylacetylene and a palladium catalyst gave 4,5‐bis(tert‐butyldimethylsilylethynyl)phthalonitrile. Cleavage of the silyl moiety …
Number of citations: 60 onlinelibrary.wiley.com
AG Martynov, KP Birin, YG Gorbunova… - …, 2013 - macroheterocycles.isuct.ru
Series of substituted phthalonitriles (4, 5-bis [2'-(2''-benzyloxyethoxy) ethoxy] phthalonitrile, 4, 5-bis (2-ethoxyethoxy) phthalonitrile and 4', 5', 4'', 5''-tetracyanodibenzo-24-crown-8) was …
Number of citations: 18 macroheterocycles.isuct.ru
D Terekhov, AM D'Ascanio, H Isago, Z Li, CC Leznoff - 1999 - yorkspace.library.yorku.ca
Coupling of 4,5-diiodophthalonitrile with tert-butyldimethylsilylacetylene and a palladium catalyst gave 4,5-bis(tert-butyldimethylsilylethynyl)phthalonitrile. Cleavage of the silyl moiety …
Number of citations: 3 yorkspace.library.yorku.ca
EA Kuzmina, TV Dubinina, PN Vasilevsky… - Dyes and …, 2021 - Elsevier
Novel octabromo-substituted lanthanide(III) phthalocyanines were obtained via template method starting from corresponding 4,5-dibromophthalonitrile and identified by high-resolution …
Number of citations: 18 www.sciencedirect.com
M Juricek, PHJ Kouwer, J Rehák, J Sly… - The Journal of organic …, 2009 - ACS Publications
A novel, elegant, and significantly improved protocol for the synthesis of a protected octaacetylene phthalocyanine is described. Inexpensive, mild, and environmentally benign …
Number of citations: 115 pubs.acs.org
LKW Wassink - 2019 - search.proquest.com
Even though they are the precursors to boron subphthalocyanines, there are many phthalonitriles that are not commercially available; furthermore their synthesis has never been …
Number of citations: 1 search.proquest.com
M Müller, SS Beglaryan, S Koser… - … A European Journal, 2017 - Wiley Online Library
Herein, we report the synthesis, spectroscopic, and structural properties of novel 2,3‐dicyano‐substituted azaacenes containing three to six annelated rings as a framework. The targets …
MD Halls, R Aroca, DS Terekhov, A D'Ascanio… - … Acta Part A: Molecular …, 1998 - Elsevier
The fundamental vibrational modes of a series of six halophthalonitriles have been studied using Raman and infrared spectroscopy. The vibrational assignment of experimental wave …
Number of citations: 19 www.sciencedirect.com
S Vagin, M Hanack - European Journal of Organic Chemistry, 2004 - Wiley Online Library
The preparation of new octakis[m‐(trifluoromethyl)phenyl]‐ and octakis[m‐(trifluoromethyl)phenoxy]phthalocyanines (6a and 6b) and their complexes with magnesium (5a, 5b) and …
S Vagin, M Hanack, B Kammerer… - European Journal of …, 2004 - Wiley Online Library
The reactivity of the 2,3‐dibromobenzo‐annulated 2,3,7,8,12,13‐hexakis(m‐trifluoromethylphenyl)porphyrazine magnesium complex 1 towards butyllithium and tert‐butylmagnesium …

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